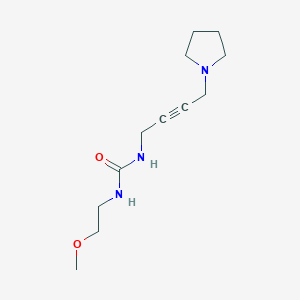
4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTCD and has been the subject of several studies investigating its synthesis, mechanism of action, and physiological effects. In
Scientific Research Applications
Metabolism and Disposition
A study on the disposition and metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, provides insights into its pharmacokinetic properties. The study found that the compound and its metabolites are eliminated primarily via feces, with minimal urinary excretion. This highlights the compound's metabolic pathways and elimination processes, which are crucial for understanding its pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).
Repellent Efficacy
Another study focused on the synthesis and repellent efficacy of a new chiral piperidine analog, comparing its activity against mosquitoes with that of Deet and Bayrepel. This research indicates the potential use of related compounds in developing new, more effective insect repellents, which is crucial for preventing vector-borne diseases (Klun et al., 2003).
Toxicity and Safety Profiles
Investigations on the potential nephrotoxicity of cefazedone, which shares a similar thiadiazole component, and its combination with gentamicin compared to other antibiotics, provide valuable data on the safety profiles of these compounds. Understanding the nephrotoxic potential and interaction with other drugs is essential for developing safer therapeutic options (Mondorf Aw, 1979).
Pharmacokinetics and Bioavailability
A study evaluating the pharmacokinetics and bioavailability of meloxicam, which includes a thiazole component, after oral and intravenous administration, offers insights into the absorption, distribution, metabolism, and excretion (ADME) of similar compounds. This information is critical for optimizing dosing regimens and improving the therapeutic efficacy of drugs (Schmid et al., 1995).
properties
IUPAC Name |
4-methyl-N-[(1-methylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-10(17-14-13-8)11(16)12-7-9-3-5-15(2)6-4-9/h9H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAQPUEYRMJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)

![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)